N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine
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Overview
Description
N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine involves multiple steps. One common synthetic route includes the fusion of a triazole ring with a thiadiazole ring. The reaction conditions typically involve the use of strong bases like sodium hydroxide (NaOH) and neutralization with acetic acid to precipitate the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents.
Scientific Research Applications
N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Investigated for its enzyme inhibitory activities, including carbonic anhydrase and cholinesterase inhibition.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its enzyme inhibitory activity is attributed to its ability to bind to the active sites of enzymes, thereby blocking their activity. The triazole and thiadiazole rings play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine is unique due to its specific structural features and pharmacological activities. Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines These compounds share similar core structures but differ in their substituents and specific activities .
Properties
Molecular Formula |
C22H27N5S |
---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
N-[[6-(1-adamantyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C22H27N5S/c1-26(13-15-5-3-2-4-6-15)14-19-23-24-21-27(19)25-20(28-21)22-10-16-7-17(11-22)9-18(8-16)12-22/h2-6,16-18H,7-14H2,1H3 |
InChI Key |
PIIXCEDXFNEDCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NN=C3N2N=C(S3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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